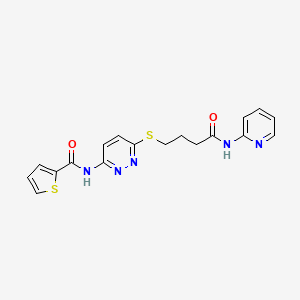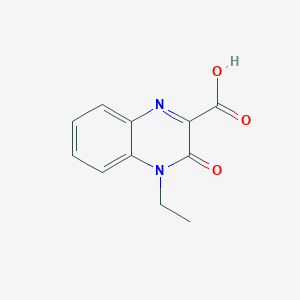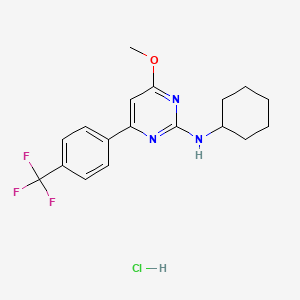
Chlorhydrate de SSD114
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de SSD114 est un nouveau modulateur allostérique positif du récepteur GABAB . Il a montré un potentiel significatif dans l'amélioration des effets de l'acide gamma-aminobutyrique (GABA), un neurotransmetteur qui inhibe la transmission nerveuse dans le cerveau, produisant ainsi un effet calmant .
Applications De Recherche Scientifique
SSD114 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used to study the modulation of GABAB receptors and their role in various chemical processes
Biology: Researchers use SSD114 hydrochloride to investigate the effects of GABAB receptor modulation on cellular and molecular biology
Medicine: The compound is studied for its potential therapeutic applications in treating neurological disorders, such as anxiety and epilepsy, due to its calming effects on the nervous system
Industry: SSD114 hydrochloride is used in the development of new pharmaceuticals and other products that target GABAB receptors
Mécanisme D'action
Target of Action
SSD114 hydrochloride is a novel positive allosteric modulator of the GABAB receptor . The GABAB receptor is a type of GABA receptor, which is a major inhibitory neurotransmitter in the central nervous system.
Mode of Action
In the presence of GABA, SSD114 hydrochloride significantly increases the stimulation induced by GABA alone . Specifically, SSD114 hydrochloride, added at certain concentrations, induces a leftward shift of the GABA concentration-response curve with a slight concomitant increase of maximal GABA stimulation at the highest concentration .
Biochemical Pathways
The primary biochemical pathway affected by SSD114 hydrochloride is the GABAergic signaling pathway . By acting as a positive allosteric modulator of the GABAB receptor, SSD114 hydrochloride enhances the potency of GABA, leading to increased inhibitory neurotransmission.
Result of Action
The action of SSD114 hydrochloride results in enhanced GABAergic signaling, which leads to increased inhibitory neurotransmission . This can have various effects at the molecular and cellular level, depending on the specific context within the nervous system.
Analyse Biochimique
Biochemical Properties
SSD114 hydrochloride interacts with the GABAB receptor, a type of G protein-coupled receptor . In the presence of GABA, SSD114 hydrochloride significantly increases the stimulation induced by GABA alone . This suggests that SSD114 hydrochloride enhances the potency of GABA, thereby modulating the biochemical reactions involving this neurotransmitter .
Cellular Effects
SSD114 hydrochloride influences cell function by modulating the activity of the GABAB receptor . This receptor is involved in various cellular processes, including cell signaling pathways and gene expression . By enhancing the potency of GABA, SSD114 hydrochloride can influence these processes, potentially affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of SSD114 hydrochloride involves its interaction with the GABAB receptor . As a positive allosteric modulator, it enhances the effect of GABA on this receptor . This can lead to changes in gene expression and enzyme activity, as the GABAB receptor is involved in various signaling pathways .
Dosage Effects in Animal Models
In animal models, the onset of loss of righting reflex (LORR) is reduced by pretreatment with SSD114 hydrochloride . The duration of LORR is increased by pretreatment with SSD114 hydrochloride . These effects vary with different dosages, with significant effects observed at doses equal to or higher than 10 mg/kg .
Metabolic Pathways
Given its role as a GABAB receptor modulator, it’s likely that it interacts with enzymes and cofactors involved in GABA metabolism .
Transport and Distribution
Given its role as a GABAB receptor modulator, it’s likely that it interacts with transporters or binding proteins involved in GABA transport .
Méthodes De Préparation
La synthèse du chlorhydrate de SSD114 implique plusieurs étapes, notamment la préparation de la structure de base et des modifications ultérieures pour introduire les groupes fonctionnels souhaités . La voie de synthèse implique généralement l'utilisation de réactifs et de catalyseurs spécifiques dans des conditions contrôlées pour assurer un rendement et une pureté élevés . Les méthodes de production industrielle peuvent impliquer une mise à l'échelle de ces procédures de laboratoire tout en maintenant des mesures rigoureuses de contrôle de la qualité pour assurer la cohérence et la sécurité .
Analyse Des Réactions Chimiques
Le chlorhydrate de SSD114 subit diverses réactions chimiques, notamment :
Les réactifs et les conditions communs utilisés dans ces réactions comprennent des solvants tels que le diméthylsulfoxyde (DMSO) et l'eau, ainsi que des catalyseurs et un contrôle de la température pour optimiser les vitesses de réaction et les rendements . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais impliquent généralement des modifications de la structure de base du this compound .
Applications de la Recherche Scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé pour étudier la modulation des récepteurs GABAB et leur rôle dans divers processus chimiques
Biologie : Les chercheurs utilisent le this compound pour étudier les effets de la modulation du récepteur GABAB sur la biologie cellulaire et moléculaire
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles dans le traitement des troubles neurologiques, tels que l'anxiété et l'épilepsie, en raison de ses effets calmants sur le système nerveux
Industrie : Le this compound est utilisé dans le développement de nouveaux produits pharmaceutiques et autres produits qui ciblent les récepteurs GABAB
Mécanisme d'Action
Le mécanisme d'action du this compound implique sa liaison au récepteur GABAB, un type de récepteur couplé aux protéines G . En agissant comme un modulateur allostérique positif, le this compound améliore la réponse du récepteur au GABA, conduisant à une augmentation de la signalisation inhibitrice dans le cerveau . Cette modulation peut entraîner divers effets physiologiques, notamment la sédation, la relaxation musculaire et l'activité anticonvulsivante .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de SSD114 est unique par rapport aux autres modulateurs du récepteur GABAB en raison de sa structure chimique spécifique et de ses effets modérateurs puissants . Des composés similaires incluent :
Baclofène : Un agoniste du récepteur GABAB utilisé en clinique comme relaxant musculaire et antispasmodique
CGP7930 : Un autre modulateur allostérique positif du récepteur GABAB, utilisé dans la recherche pour étudier la fonction et la modulation des récepteurs
Le this compound se distingue par sa puissance et sa spécificité supérieures dans la modulation de l'activité du récepteur GABAB .
Propriétés
IUPAC Name |
N-cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O.ClH/c1-25-16-11-15(12-7-9-13(10-8-12)18(19,20)21)23-17(24-16)22-14-5-3-2-4-6-14;/h7-11,14H,2-6H2,1H3,(H,22,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQSTPASDICGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)NC3CCCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
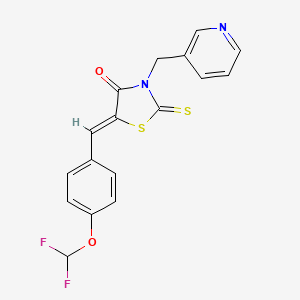

![N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2498057.png)
![ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate](/img/structure/B2498058.png)
![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2498059.png)
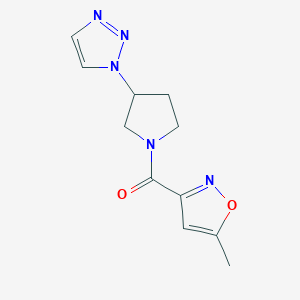
![3-bromo-N-{2-[cyclopropyl(methyl)amino]ethyl}-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2498062.png)
![Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2498067.png)
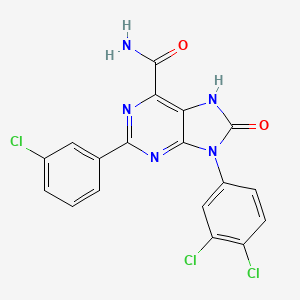
![N'-(3-fluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2498069.png)
![Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2498071.png)
![6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2498072.png)
